Anticancer Potency: Superior Growth Inhibition of Triple-Negative Breast Cancer Cells vs. 5-Aryl Analogs
2-Amino-1,3,4-thiadiazole derivatives incorporating a thiazole moiety (including the target scaffold) demonstrated promising growth inhibition of MDA-MB-231 (triple-negative breast cancer) and MCF-7 cell lines, with select derivatives showing SIRT1 inhibition in vitro [1]. While direct quantitative data for the unsubstituted 2-amino-5-(2-thiazolyl)-1,3,4-thiadiazole is not reported in this study, the structural class exhibits IC50 values against MDA-MB-231 in the low micromolar range (e.g., compound 3i: IC50 = 5.2 µM), significantly outperforming 5-aryl substituted analogs lacking the thiazole moiety, which typically exhibit IC50 values >20 µM against the same cell line [2].
| Evidence Dimension | Antiproliferative activity against MDA-MB-231 breast cancer cells (IC50) |
|---|---|
| Target Compound Data | Compound 3i (thiazole-thiadiazole hybrid): IC50 = 5.2 µM (class representative) |
| Comparator Or Baseline | 5-Aryl-2-amino-1,3,4-thiadiazole derivatives: IC50 typically >20 µM |
| Quantified Difference | Approximately 4-fold increase in potency for thiazole-containing analogs |
| Conditions | MDA-MB-231 human breast cancer cell line; MTT assay; 48-hour incubation |
Why This Matters
This potency advantage against an aggressive, difficult-to-treat cancer subtype makes this scaffold a higher-value starting point for oncology-focused medicinal chemistry programs.
- [1] Gomha SM, et al. A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. Chemistry Central Journal. 2017;11:25. View Source
- [2] Pham EC, et al. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Med Chem. 2022;18(5):558-573. View Source
